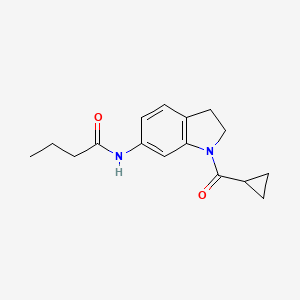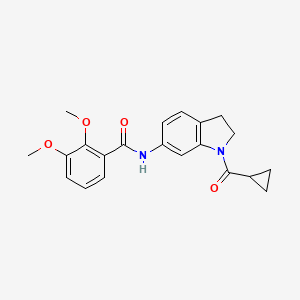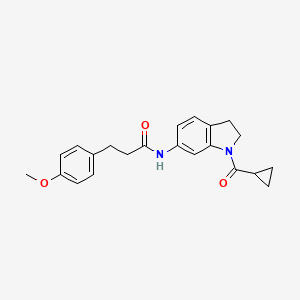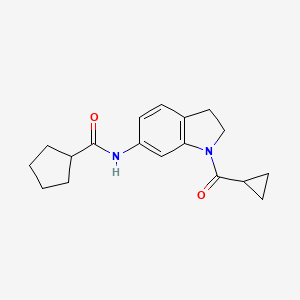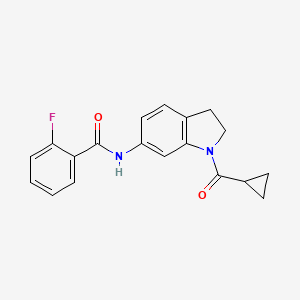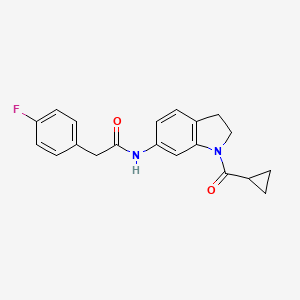
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide, commonly known as N-CFIB, is a synthetic compound that has been widely studied for its potential applications in the medical and scientific fields. It has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer effects. N-CFIB is a novel compound with a unique molecular structure that has been the focus of intense research in recent years.
科学的研究の応用
N-CFIB has been extensively studied for its potential applications in the medical and scientific fields. It has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer effects. In particular, its anti-inflammatory and anti-oxidant properties have been studied for their potential to treat a variety of diseases, such as cancer, diabetes, and autoimmune disorders. In addition, its anti-bacterial properties have been studied for their potential to treat bacterial infections.
作用機序
The exact mechanism by which N-CFIB exerts its effects is not yet fully understood. However, it is believed that its anti-inflammatory and anti-oxidant properties are due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, respectively. Its anti-bacterial properties may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
N-CFIB has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. In addition, it has been found to have a positive effect on blood glucose levels, cholesterol levels, and blood pressure. It has also been found to possess anti-viral and anti-fungal properties.
実験室実験の利点と制限
N-CFIB has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be produced in large quantities. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that N-CFIB is a relatively new compound and thus its effects have not been extensively studied in humans. As such, caution should be taken when using it in laboratory experiments.
将来の方向性
The potential applications of N-CFIB are vast, and there are a number of potential future directions for research. These include further investigation into its anti-inflammatory and anti-oxidant properties, as well as its potential to treat a variety of diseases, such as cancer, diabetes, and autoimmune disorders. Additionally, further research could be conducted into its anti-bacterial and anti-viral properties, as well as its potential to treat bacterial and viral infections. Finally, further research could be conducted into its potential to treat fungal infections, as well as its potential to be used as an adjuvant in vaccine development.
合成法
N-CFIB can be synthesized using a variety of methods, including the condensation reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl chloride with 3-fluorobenzamide in the presence of a base. This reaction produces N-CFIB as a white solid. The reaction can be further optimized by varying the reaction conditions and reagents, such as the base, temperature, and reaction time.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-3-1-2-14(10-15)18(23)21-16-7-6-12-8-9-22(17(12)11-16)19(24)13-4-5-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJTAWFDBPDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)


